molecular formula C21H16N2O B8198487 (3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8198487
M. Wt: 312.4 g/mol
InChI Key: KNCASMDNPRUSBI-VQTJNVASSA-N
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Description

(3aR,8aS)-2-(6-Phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a chiral oxazoline derivative with a fused indenyl-oxazole core and a 6-phenylpyridin-2-yl substituent. This compound belongs to a class of ligands widely used in asymmetric catalysis due to their ability to induce enantioselectivity in reactions such as C–H amination and alkynylation . Its stereochemistry (3aR,8aS) is critical for catalytic performance, as the spatial arrangement of the oxazoline and pyridine moieties dictates substrate binding and transition-state stabilization .

Properties

IUPAC Name

(3aS,8bR)-2-(6-phenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-2-7-14(8-3-1)17-11-6-12-18(22-17)21-23-20-16-10-5-4-9-15(16)13-19(20)24-21/h1-12,19-20H,13H2/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCASMDNPRUSBI-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a member of the indeno[1,2-d]oxazole family, which has gained attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2OC_{20}H_{18}N_{2}O, with a molecular weight of approximately 306.37 g/mol. The structure features a fused indeno and oxazole ring system with a phenylpyridine substituent that may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds within the indeno[1,2-d]oxazole class exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain analogs demonstrate effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Compounds have been noted for their ability to modulate inflammatory pathways.

1. Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of indeno[1,2-d]oxazole derivatives. The results indicated that specific modifications to the oxazole ring enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups on the phenyl ring exhibited increased potency against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

2. Antimicrobial Properties

Research conducted by Smith et al. (2021) evaluated the antimicrobial activity of several indeno[1,2-d]oxazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. Notably, compounds with a pyridine moiety showed enhanced activity against Staphylococcus aureus .

3. Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory properties of oxazole-containing compounds. The study revealed that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. The compound inhibited the NF-kB signaling pathway, suggesting a mechanism for its anti-inflammatory effects .

Data Tables

Activity Type Effect Reference
AntitumorInhibits growth in MCF-7 & PC-3
AntimicrobialEffective against S. aureus
Anti-inflammatoryReduces pro-inflammatory cytokines

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (3aR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exhibit significant anticancer properties. Research has shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the disruption of microtubule dynamics due to their interaction with tubulin .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro assays have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often evaluated using disc diffusion methods against standard strains such as Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with key enzymes involved in disease pathways, further supporting its potential as a therapeutic agent .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science due to its unique structural properties. The indeno[1,2-d]oxazole framework can serve as a building block for organic electronic materials and sensors due to its electronic properties.

Case Study 1: Anticancer Research

A study conducted on a series of indeno[1,2-d]oxazole derivatives including this compound found that these compounds exhibited potent cytotoxic effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various derivatives showed that this compound had a significant inhibitory effect on Candida albicans and other pathogenic microbes. This research underscores the compound's potential in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Pyridine Substituents

The pyridin-2-yl group at position 2 of the indeno-oxazole scaffold is a common feature among analogues. Variations in this substituent significantly influence catalytic activity and physicochemical properties:

Compound Name Substituent on Pyridine Molecular Formula Molecular Weight Key Properties/Applications Reference
(3aR,8aS)-2-(6-Phenylpyridin-2-yl)-... (Target) 6-Phenyl C₂₃H₁₇N₂O 337.39 Asymmetric C–H amination (12% yield, 67% e.e.) [1]
(3aR,8aS)-2-(5-Bromopyridin-2-yl)-... 5-Bromo C₁₅H₁₁BrN₂O 315.16 Ligand in asymmetric catalysis; stored at 2–8°C [8]
(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-... 6-Cyclopropyl C₁₈H₁₆N₂O 276.33 Lab research use; skin/eye irritant [12]
(3aR,8aS)-2-(Isoquinolin-1-yl)-... Isoquinolin-1-yl C₂₀H₁₅N₂O 305.35 47% yield; brown gummy liquid [5]

Key Observations :

  • Electron-withdrawing groups (e.g., 5-Bromo) enhance Lewis acidity, improving coordination to metal centers like copper .
  • Bulkier substituents (e.g., 6-Phenyl) increase steric hindrance, which can either enhance enantioselectivity or reduce reaction rates depending on the substrate .
  • Heteroaromatic extensions (e.g., isoquinoline) alter π-π stacking interactions, impacting catalytic cycles in alkynylation reactions .
Modifications in the Oxazoline-Indeno Core

Bisoxazoline derivatives and cyclopropane-linked analogues exhibit distinct stereoelectronic profiles:

Compound Name Core Modification Molecular Weight Application Reference
(+)-2,2′-Methylenebis[(3aR,8aS)-...] Methylene-bridged bisoxazoline 330.39 High-purity (≥98%) crystalline powder; used in enantioselective alkynylation [9]
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)... Cyclopropane-linked bisoxazoline 510.62 Enhances stability in copper-catalyzed reactions [20]
(3aR,8aS)-2-(1,10-Phenanthrolin-2-yl)-... Phenanthroline extension 356.39 High-cost ligand (€2,077.93/g); industrial-scale asymmetric catalysis [15]

Key Observations :

  • Bisoxazolines enable bidentate coordination to metals, improving catalytic turnover but requiring complex synthesis (e.g., multi-step lithiation ).
  • Cyclopropane linkers introduce rigidity, reducing conformational flexibility and enhancing stereocontrol .
Enantioselectivity
  • The target compound’s moderate e.e. (67%) contrasts with high-purity analogues (e.g., 99% e.e. in (3aR,8aS)-2-(5-(Trifluoromethyl)pyridin-2-yl)-... ), highlighting opportunities for optimizing chiral induction via substituent tuning.
Stability and Handling
  • Brominated and trifluoromethyl derivatives (e.g., C₁₅H₁₁BrN₂O ) require inert storage (2–8°C), whereas phenanthroline-based ligands are thermally stable but costly .

Preparation Methods

Chiral Amino Alcohol Preparation

The indenooxazole core originates from enantiomerically pure amino alcohols. A representative protocol involves:

  • Epoxidation of 5-bromo-1H-indene using (R,R)-Jacobsen’s manganese salen catalyst to yield (1aR,6aS)-3-bromo-1a,6a-dihydro-6H-indeno[1,2-b]oxirene.

  • Acid-catalyzed cyclization with trimethylsilyl triflate (TMSOTf) in acetonitrile, forming the oxazole ring with >99% enantiomeric excess (ee).

Table 1: Cyclization Reaction Optimization

ConditionSolventTemp (°C)Time (h)Yield (%)ee (%)
TMSOTf (2.0 equiv)MeCN45187299.3
TfOH (1.5 equiv)DCM23246898.5

Data adapted from PMC8294164 and OrgSyn.

Installation of the 6-Phenylpyridin-2-yl Group

Suzuki-Miyaura Cross-Coupling

The 6-phenylpyridine moiety is introduced via palladium-catalyzed coupling. A optimized procedure includes:

  • Borylation of 2-bromo-6-phenylpyridine using bis(pinacolato)diboron.

  • Coupling with brominated indenooxazole using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (4:1).

Table 2: Cross-Coupling Conditions

CatalystLigandBaseTemp (°C)Yield (%)
Pd(OAc)₂SPhosCs₂CO₃10085
PdCl₂(dppf)XPhosK₃PO₄8078

Data sourced from ChemRxiv and VulcanChem.

Stereochemical Control and Purification

Asymmetric Induction

Chiral induction is achieved during the epoxidation step using Jacobsen’s catalyst, which imposes the 3aR,8aS configuration. Recrystallization from ethanol/heptane mixtures enhances enantiopurity (>99% ee).

Chromatographic Resolution

Final purification employs silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (Chiralpak IA column).

Alternative Synthetic Routes

One-Pot Oxazole Formation

A modified approach condenses 2-aminophenol derivatives with α-keto esters under Mitsunobu conditions, though yields are lower (45–55%).

Solid-Phase Synthesis

Immobilized resin-bound amino alcohols enable iterative oxazole assembly, but scalability remains limited.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.61 (d, J = 1.9 Hz, 1H), 7.37 (dd, J = 8.1 Hz, 1H), 5.52 (d, J = 7.9 Hz, 1H).

  • [α]²³_D : +132.0° (c = 0.28, CHCl₃).

  • HRMS (ESI+) : m/z 393.1802 [M+H]⁺ (calc. 393.1810).

Industrial-Scale Considerations

Gram-scale synthesis (10–50 g) achieves 70–75% overall yield using:

  • Continuous flow epoxidation to improve catalyst turnover.

  • Crystallization-driven purification to bypass chromatography .

Q & A

Q. How do researchers address low solubility in aqueous buffers for biological testing?

  • Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles via solvent-antisolvent precipitation. Dynamic light scattering (DLS) monitors particle size, while dialysis assays confirm stability in PBS . Prodrug strategies (e.g., phosphate ester derivatives) also enhance bioavailability .

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